N-[4-(dimethylamino)butyl]oxetan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)butyl]oxetan-3-amine is a chemical compound with the molecular formula C₉H₂₀N₂O and a molecular weight of 172.27 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a dimethylamino group attached to a butyl chain. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
One common method for synthesizing oxetane derivatives is through intramolecular cyclization, which can be achieved by cyclization through C−O bond formation or C−C bond formation . For example, the Paternò−Büchi reaction, a [2+2] photocycloaddition, is often used to form the oxetane ring . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
N-[4-(dimethylamino)butyl]oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic structures.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like peroxy acids, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[4-(dimethylamino)butyl]oxetan-3-amine has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-(dimethylamino)butyl]oxetan-3-amine involves its interaction with molecular targets through its oxetane ring and dimethylamino group. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
N-[4-(dimethylamino)butyl]oxetan-3-amine can be compared with other similar compounds, such as:
N-[4-(dimethylamino)butan-2-yl]oxetan-3-amine: This compound has a similar structure but with a different substitution pattern on the butyl chain.
3-Oximinooxetane: This compound is an important precursor to other oxetane derivatives and has different functional groups attached to the oxetane ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the oxetane ring and the dimethylamino group, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H20N2O |
---|---|
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-(oxetan-3-yl)butane-1,4-diamine |
InChI |
InChI=1S/C9H20N2O/c1-11(2)6-4-3-5-10-9-7-12-8-9/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
PJAGFYVSHRBFHV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCNC1COC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.